(R)-3-(Fluoromethyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery
(R)-3-(Fluoromethyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of the Monofluoromethyl Moiety in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold for exploring chemical space and achieving precise spatial orientation of pharmacophoric groups.[2] The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[3]
This guide focuses on (R)-3-(Fluoromethyl)pyrrolidine , a chiral building block that combines the privileged pyrrolidine scaffold with the unique properties of a monofluoromethyl (-CH2F) group. While its trifluoromethylated and directly fluorinated counterparts are more commonly documented, the monofluoromethyl group offers a nuanced approach to property modulation. It can act as a bioisostere for methyl, hydroxyl, or even amino groups, subtly altering electronic properties and hydrogen bonding capabilities without the more dramatic electronic shifts associated with a trifluoromethyl group.[4] This guide provides a comprehensive overview of (R)-3-(Fluoromethyl)pyrrolidine, including its identification, predicted properties, synthetic strategies, potential applications, and safety considerations, designed for researchers and scientists in the field of drug development.
Compound Identification and Physicochemical Profile
As of the latest literature review, a specific CAS number for the free base of (R)-3-(Fluoromethyl)pyrrolidine is not prominently listed in major commercial databases, suggesting it is a specialized or novel research chemical. A closely related compound, 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride , has been assigned the CAS number 1419101-39-5 , indicating the existence and synthesis of the core fluoromethylated pyrrolidine structure.[5] For the purpose of this guide, we will refer to the target compound by its systematic name and structure.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₅H₁₀FN | Based on chemical structure |
| Molecular Weight | 103.14 g/mol | Based on chemical structure |
| CAS Number | Not commercially established | Inferred from database searches |
| Predicted pKa | 9.5 - 10.5 | The electron-withdrawing nature of the fluoromethyl group is expected to slightly lower the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3), but less so than a trifluoromethyl group. |
| Predicted logP | 0.4 - 0.8 | The monofluoromethyl group will increase lipophilicity compared to a hydroxyl or amino group but may be comparable to or slightly more lipophilic than a methyl group. |
| Solubility | Expected to be soluble in water (as a hydrochloride salt) and polar organic solvents. | General property of small, functionalized amines and their salts.[6] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Based on analogous compounds like (R)-3-fluoropyrrolidine.[6] |
Strategic Synthesis of (R)-3-(Fluoromethyl)pyrrolidine
The synthesis of monofluoromethylated N-heterocycles can be approached through two primary strategies: the construction of the heterocyclic ring from a fluoromethyl-containing precursor or the direct monofluoromethylation of a pre-formed pyrrolidine derivative.[7][8]
Strategy 1: Ring Construction from a Chiral Precursor
This approach offers excellent control over stereochemistry. A plausible route would involve the cyclization of a chiral amino alcohol or a related derivative where the fluoromethyl group is already installed.
Hypothetical Protocol: Reductive Amination/Cyclization
-
Starting Material: A suitable starting material would be a chiral 4-amino-3-(fluoromethyl)butanol or a protected derivative.
-
Activation of the Hydroxyl Group: The primary alcohol is converted to a good leaving group, for example, by tosylation or mesylation.
-
Intramolecular Cyclization: Under basic conditions, the amine nitrogen displaces the leaving group in an intramolecular S(_N)2 reaction to form the N-protected pyrrolidine ring.
-
Deprotection: Removal of the nitrogen protecting group (e.g., Boc, Cbz) under acidic or hydrogenolysis conditions yields the target (R)-3-(Fluoromethyl)pyrrolidine.
Caption: Synthetic workflow for (R)-3-(Fluoromethyl)pyrrolidine via cyclization.
Strategy 2: Direct Monofluoromethylation of a Pyrrolidine Derivative
This strategy involves the introduction of the -CH2F group onto a pre-existing chiral pyrrolidine scaffold. This can be achieved through various modern fluoromethylation reagents.
Experimental Protocol: Nucleophilic Fluoromethylation
This protocol is adapted from general methods for the monofluoromethylation of N-heterocycles.[4][8]
-
Starting Material: Commercially available (R)-3-hydroxymethylpyrrolidine or a suitable N-protected derivative.
-
Hydroxyl to Leaving Group Conversion: The primary alcohol is converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide.
-
Nucleophilic Fluorination: The leaving group is displaced with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), in a suitable polar aprotic solvent like DMF or acetonitrile at elevated temperatures.
-
Deprotection (if necessary): If an N-protected starting material was used, the protecting group is removed to yield the final product.
Caption: Direct monofluoromethylation of a pyrrolidine precursor.
Applications in Medicinal Chemistry and Drug Development
The incorporation of a monofluoromethyl group into a pyrrolidine scaffold can be a powerful tool for lead optimization in drug discovery.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group resistant to oxidative metabolism. This can be used to block metabolism at a specific site, potentially increasing the half-life and oral bioavailability of a drug candidate.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Conformational Control and Binding Interactions: The fluoromethyl group can influence the conformational preference of the pyrrolidine ring and engage in specific non-covalent interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[3]
-
Bioisosteric Replacement: The -CH2F group can serve as a bioisostere for other functional groups.[4] This allows for fine-tuning of properties while maintaining the overall shape and size required for biological activity.
| Bioisosteric Replacement | Potential Advantage of -CH2F |
| -CH₃ (Methyl) | Increased metabolic stability, altered electronics. |
| -OH (Hydroxyl) | Reduced hydrogen bond donor capacity, increased lipophilicity. |
| -NH₂ (Amino) | Removal of a basic center, altered hydrogen bonding pattern. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (R)-3-(Fluoromethyl)pyrrolidine is not available, safe handling procedures can be established based on data for analogous compounds such as fluorinated pyrrolidines and other secondary amines.[9][10][11]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames. While not expected to be highly flammable, general precautions for organic solvents and reagents should be followed.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Toxicity Profile (Inferred):
-
Oral: Likely to be harmful if swallowed, based on related amine compounds.
-
Dermal/Inhalation: May cause skin and respiratory tract irritation.
-
Ocular: Potential to cause serious eye irritation or damage.
Conclusion
(R)-3-(Fluoromethyl)pyrrolidine represents a valuable, albeit specialized, building block for medicinal chemists. Its unique combination of a chiral, three-dimensional scaffold with the subtle yet powerful electronic and metabolic properties of the monofluoromethyl group makes it an attractive tool for the design of next-generation therapeutics. While its synthesis requires specialized methods, the potential benefits in terms of improved pharmacokinetic profiles and target engagement justify the investment in its preparation and incorporation into drug discovery programs. This guide provides the foundational knowledge for researchers to confidently explore the potential of this promising chemical entity.
References
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